Dibehenyl methylamine
Description
Properties
CAS No. |
61372-91-6 |
|---|---|
Molecular Formula |
C45H93N |
Molecular Weight |
648.2 g/mol |
IUPAC Name |
N-docosyl-N-methyldocosan-1-amine |
InChI |
InChI=1S/C45H93N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46(3)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-45H2,1-3H3 |
InChI Key |
PORMVGDBMPISFU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCCCCCC |
Other CAS No. |
61372-91-6 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
| Parameter | Dibehenyl Methylamine | Dimethylamine | Methylamine | Trimethylamine |
|---|---|---|---|---|
| Molecular Formula | C₄₅H₉₁N | (CH₃)₂NH | CH₃NH₂ | (CH₃)₃N |
| Molecular Weight (g/mol) | 638.2 (estimated) | 45.08 | 31.06 | 59.11 |
| Chain Length | Two C22 alkyl chains | Two methyl groups | One methyl group | Three methyl groups |
| Basicity (pKa) | ~9–10 (estimated for tertiary amine) | 10.73 | 10.64 | 9.81 |
| Applications | Surfactants, lubricants, corrosion inhibitors | Pharmaceuticals, agrochemicals, water treatment | Pesticides, dyes, drug synthesis | Fish feed additive, gas odorant |
Key Observations :
- Dibehenyl methylamine’s long alkyl chains confer exceptional hydrophobicity, unlike the short-chain methylamine derivatives .
- Dimethylamine and methylamine exhibit higher water solubility and volatility due to smaller molecular sizes, whereas dibehenyl methylamine’s insolubility in water makes it ideal for non-polar formulations .
Key Observations :
- Dibehenyl methylamine’s low volatility reduces inhalation risks compared to dimethylamine, which requires stringent workplace controls (e.g., ventilation, PPE) .
- Methylamine and dimethylamine are associated with chronic risks (e.g., liver damage, respiratory issues), while dibehenyl methylamine’s toxicity data remain understudied .
Metabolic Pathways and Environmental Behavior
- Dibehenyl Methylamine: Limited data exist, but its long alkyl chains likely slow microbial degradation. Analogous long-chain amines are metabolized via β-oxidation in specialized bacteria .
- Methylamine/Dimethylamine : Rapidly assimilated by methylotrophs (e.g., Methylobacterium extorquens) via the N-methylglutamate pathway or methylamine dehydrogenase, producing formaldehyde and ATP .
Industrial and Pharmaceutical Relevance
- Dibehenyl Methylamine : Used in niche applications (e.g., anti-static agents in plastics) due to cost and synthesis complexity .
- Dimethylamine : Critical in synthesizing FDA-approved drugs (e.g., antihistamines, antivirals) and herbicides like glyphosate .
- Methylamine : Precursor for ephedrine and theophylline; implicated in illicit drug synthesis (e.g., methamphetamine) .
Q & A
Q. What are the recommended methods for synthesizing Dibehenyl methylamine (CH₃(CH₂)₂₁N(CH₃)₂) with high purity?
Methodological Answer: Dibehenyl methylamine can be synthesized via hydrogenation and N-methylation of Erucamide (a C22 monounsaturated fatty acid amide). Key steps include:
- Catalytic Hydrogenation : Use palladium or nickel catalysts under hydrogen pressure to saturate double bonds in Erucamide.
- N-Methylation : React the hydrogenated product with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH) to introduce the methyl groups.
- Purification : Employ column chromatography or recrystallization in non-polar solvents (e.g., hexane) to isolate high-purity product.
Optimization : Continuous flow reactors (as seen in pyridine-derived amine syntheses) improve yield and reduce side products .
Q. How can structural characterization of Dibehenyl methylamine be performed to confirm its molecular configuration?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra resolve the long aliphatic chain (δ 0.8–1.5 ppm for CH₂/CH₃ groups) and methylamine protons (δ 2.1–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 353.68 (C₂₃H₄₉N⁺).
- Fourier-Transform Infrared (FTIR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and 2800–3000 cm⁻¹ (C-H stretches) validate functional groups.
Cross-Validation : Compare spectral data with PubChem or DSSTox entries for related amines .
Q. What solvents and formulations are optimal for studying Dibehenyl methylamine in vitro?
Methodological Answer:
- Solubility : The free base form is lipophilic, requiring organic solvents (e.g., DMSO, ethanol) for dissolution. For aqueous studies, convert to a hydrochloride salt via HCl gas bubbling in diethyl ether.
- Formulation : Use phosphate-buffered saline (PBS) with 0.1% Tween-80 for biological assays to enhance dispersibility.
Data Reference : Analogous dihydrochloride salts of pyridine-derived amines show >90% solubility in water .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of Dibehenyl methylamine derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified alkyl chain lengths (e.g., C18 vs. C22) or branching.
- Assay Design : Test derivatives against target receptors (e.g., G-protein-coupled receptors) using radioligand binding assays or cellular cAMP assays.
- Data Analysis : Apply multivariate regression to correlate logP values, steric bulk, and IC₅₀ values.
Case Study : Halogenated phenylmethylamines show enhanced receptor affinity due to electronic effects .
Q. What experimental approaches are suitable for resolving contradictions in reported biological activities of Dibehenyl methylamine analogs?
Methodological Answer:
- Standardization : Ensure consistent purity (>98% by HPLC) and solvent systems across studies.
- Dose-Response Curves : Use 8–12 concentration points to calculate accurate EC₅₀/IC₅₀ values.
- Control Experiments : Include positive controls (e.g., known receptor agonists) and assess off-target effects via counter-screening.
Example : Discrepancies in antimicrobial activity of chlorophenylmethylamines were resolved by standardizing MIC assays .
Q. How can computational modeling predict the thermal stability and degradation pathways of Dibehenyl methylamine under oxidative conditions?
Methodological Answer:
- Kinetic Modeling : Develop a detailed chemical kinetic model using software like CHEMKIN. Incorporate rate constants for hydrogen abstraction by O₂ and radical recombination.
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–500°C at 10°C/min) to identify decomposition thresholds.
- Pathway Validation : Compare model predictions with GC-MS data from pyrolysis experiments.
Reference : Methylamine oxidation models highlight the role of CH₃NH₂ + HO₂ → CH₂NH₂ + H₂O₂ as a rate-limiting step .
Q. What strategies enhance the reproducibility of Dibehenyl methylamine in catalytic applications (e.g., as a surfactant or ligand)?
Methodological Answer:
- Surface Modification : Functionalize nanoparticles (e.g., Au, SiO₂) with Dibehenyl methylamine via thiol-amine coupling.
- Catalytic Testing : Use batch reactors with in situ FTIR monitoring to track reaction progress (e.g., CO₂ hydrogenation).
- Data Reproducibility : Report turnover frequencies (TOF) normalized to surface area or active site density.
Case Study : Pyridinylmethylamine catalysts achieved 95% reproducibility in flow reactors after optimizing residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
